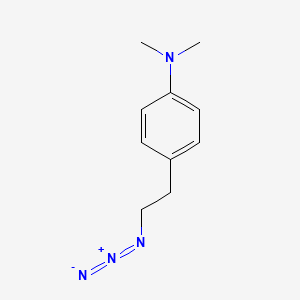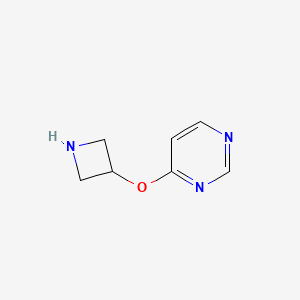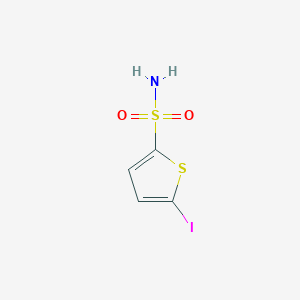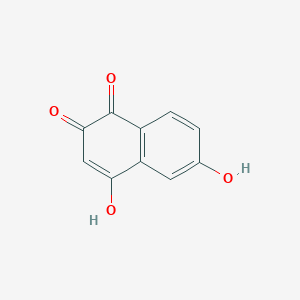![molecular formula C14H15N B13613492 [3-(2-Methylphenyl)phenyl]methanamine](/img/structure/B13613492.png)
[3-(2-Methylphenyl)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-Methylphenyl)phenyl]methanamine: is an organic compound that belongs to the class of aromatic amines It consists of a methanamine group attached to a phenyl ring, which is further substituted with a 2-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Methylphenyl)phenyl]methanamine typically involves the reaction of 2-methylbenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
2-Methylbenzyl chloride+AnilineNaOH, Refluxthis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation to ensure the desired product’s quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [3-(2-Methylphenyl)phenyl]methanamine can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: It can participate in electrophilic substitution reactions, where the aromatic ring undergoes substitution with various electrophiles such as halogens, nitro groups, or sulfonic acid groups.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: LiAlH₄, NaBH₄
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)
Major Products:
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Halogenated derivatives, nitro derivatives, sulfonated derivatives
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: [3-(2-Methylphenyl)phenyl]methanamine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound can be used in biochemical studies to investigate the interactions between amines and biological macromolecules such as proteins and nucleic acids.
Medicine:
Drug Development: this compound may be explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Material Science: The compound can be utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of [3-(2-Methylphenyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to amine receptors, altering signal transduction processes and affecting cellular responses.
Comparación Con Compuestos Similares
4-Methylphenethylamine: An organic compound with a similar structure but different substitution pattern, known for its role as a trace amine associated receptor 1 (TAAR1) agonist.
N-Methylphenethylamine: Another related compound with a methyl group attached to the nitrogen atom, exhibiting different pharmacological properties.
Uniqueness: [3-(2-Methylphenyl)phenyl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H15N |
|---|---|
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
[3-(2-methylphenyl)phenyl]methanamine |
InChI |
InChI=1S/C14H15N/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15/h2-9H,10,15H2,1H3 |
Clave InChI |
YWYRVXDWCPUKER-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC=CC(=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


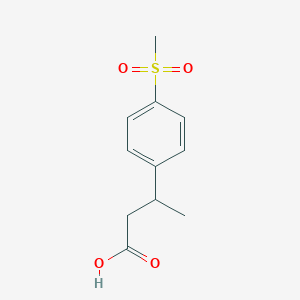
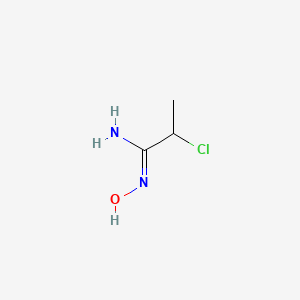
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13613441.png)






